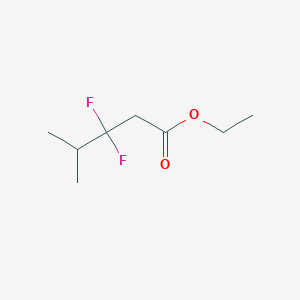

Ethyl 3,3-difluoro-4-methylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoro-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVBRRUTYHGZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,3 Difluoro 4 Methylpentanoate and Analogues

Reformatsky-Type Reactions in Gem-Difluoroester Synthesis

The Reformatsky reaction is a classic method for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. This reaction has been effectively adapted for the synthesis of α,α-difluoro-β-hydroxy esters, which are precursors to compounds like Ethyl 3,3-difluoro-4-methylpentanoate. The reaction involves the in situ formation of an organometallic reagent (a Reformatsky enolate) which then adds to an aldehyde or ketone.

Indium-Mediated Approaches to β-Functionalized α,α-Difluoro Carbonyl Compounds

Indium has emerged as a useful metal in mediating Reformatsky-type reactions, offering distinct advantages in certain contexts. Indium-promoted reactions provide a straightforward route to β-hydroxy α,α-difluoro carbonyl compounds. These reactions demonstrate considerable functional group tolerance. For instance, the reaction can be carried out with substrates containing various functional groups without requiring extensive protection-deprotection steps.

| Metal | Substrate 1 | Substrate 2 | Product | Typical Yield | Reference |

| Indium | Iododifluoroacetylketones | Aldehydes | α,α-Difluoro-β-hydroxyketones | High | acs.org |

This table showcases an example of an Indium-mediated Reformatsky-type reaction.

Zinc-Mediated Reformatsky Reactions with Bromodifluoroacetates

Zinc is the traditional and most widely used metal for the Reformatsky reaction. The reaction of ethyl bromodifluoroacetate with an appropriate aldehyde (in this case, isobutyraldehyde) in the presence of activated zinc dust is a direct route to the corresponding β-hydroxy-α,α-difluoroester. acs.org The resulting organozinc reagent, often called a Reformatsky enolate, is less reactive than corresponding lithium enolates or Grignard reagents, which prevents side reactions like self-condensation of the ester. acs.org The reaction is typically performed in an inert solvent such as THF. Diethylzinc (Et2Zn) has also been employed to promote one-pot asymmetric versions of this reaction under milder conditions. le.ac.uk

Fluorination Strategies for Constructing the 3,3-Difluoro Moiety

An alternative to building the carbon skeleton and the difluoro moiety simultaneously is to first construct a suitable precursor and then introduce the gem-difluoro group through a direct fluorination reaction. This approach often involves the conversion of a carbonyl group in a β-keto ester precursor to a difluoromethylene group.

Direct Difluorination Reactions of Precursors

The direct deoxofluorination of a carbonyl group is a powerful method for synthesizing gem-difluoro compounds. For the synthesis of this compound, a suitable precursor would be ethyl 3-oxo-4-methylpentanoate. This β-keto ester can be treated with a deoxofluorinating agent to convert the ketone at the 3-position into the desired 3,3-difluoro group.

Common reagents for this transformation include sulfur tetrafluoride (SF4), diethylaminosulfur trifluoride (DAST), and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). thieme-connect.comsigmaaldrich.comenamine.net While effective, SF4 is a highly toxic gas requiring specialized equipment. thieme-connect.comthieme.de DAST and Deoxo-Fluor are liquid reagents that are easier to handle, with Deoxo-Fluor being noted for its higher thermal stability compared to DAST. sigmaaldrich.comorganic-chemistry.org These reagents are effective for converting aldehydes and ketones to gem-difluorides. thieme-connect.comenamine.net

| Reagent | Precursor | Product | Key Feature | Reference |

| Sulfur Tetrafluoride (SF4) | β-Keto Ester | β,β-Difluoro Ester | Highly reactive, suitable for large scale | thieme-connect.comthieme.de |

| DAST | Aldehyde/Ketone | gem-Difluoride | Liquid reagent, easier to handle than SF4 | thieme-connect.com |

| Deoxo-Fluor | Aldehyde/Ketone | gem-Difluoride | More thermally stable than DAST | sigmaaldrich.comenamine.netorganic-chemistry.org |

This table compares common deoxofluorinating agents for precursor synthesis.

Electrophilic Fluorination Protocols and Reagents

Electrophilic fluorination provides another route to gem-difluoro compounds, typically starting from an active methylene (B1212753) precursor. The process involves the sequential replacement of two hydrogen atoms with fluorine. Reagents containing a nitrogen-fluorine (N-F) bond are the most common electrophilic fluorine sources due to their relative stability, safety, and effectiveness. wikipedia.org

Prominent examples of these reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). wikipedia.orgbeilstein-journals.org The reaction often involves treating a β-keto ester or a similar substrate with a base to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine source. This process is repeated to install the second fluorine atom. The use of these reagents has been successfully applied to the enantioselective fluorination of β-keto esters through catalysis. mdpi.com

Chiral Synthesis and Stereoselective Approaches to Difluoroesters

The development of methods for the asymmetric synthesis of fluorinated compounds is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral gem-difluoroalkyl fragments are key motifs in many pharmaceutical compounds. semanticscholar.org

For difluoroesters, stereoselectivity can be introduced during the Reformatsky reaction. One common strategy involves the use of chiral auxiliaries attached to the imine nitrogen, such as enantiopure p-toluenesulfinimines. acs.org The reaction of ethyl bromodifluoroacetate with these chiral imines can proceed with high diastereoselectivity, yielding α,α-difluoro-β-amino acid precursors. acs.org

Another approach is the use of chiral ligands in conjunction with the metal promoter. Chiral amino alcohols, for example, have been used in stoichiometric or catalytic amounts to induce enantioselectivity in the zinc-mediated addition of ethyl bromodifluoroacetate to aldehydes and ketones. le.ac.uklookchem.com These ligands coordinate to the metal center, creating a chiral environment that influences the facial selectivity of the addition to the carbonyl group, leading to the formation of one enantiomer of the β-hydroxy-α,α-difluoroester in excess. lookchem.com Significant progress has been made in achieving good yields and high enantiomeric excesses (ee) using these ligand-based approaches. beilstein-journals.orgtheaic.org

| Approach | Reagents | Stereochemical Control | Outcome | Reference |

| Chiral Auxiliary | (S)-N-benzylidene-p-toluenesulfinimine, Ethyl bromodifluoroacetate, Zn | Substrate-controlled diastereoselectivity | High diastereomeric ratios (>9:1) | acs.org |

| Chiral Ligand | Aldehyde, Ethyl bromodifluoroacetate, Et2Zn, Chiral amino alcohol | Ligand-controlled enantioselectivity | Good yields and enantiomeric excesses | le.ac.uk |

| Domino Reaction | Aromatic imines, Ethyl bromodifluoroacetate, Chiral Ligand | Ligand-controlled enantioselectivity | Chiral α,α-difluoro-β-lactams with high ee | beilstein-journals.org |

This table summarizes strategies for the stereoselective synthesis of difluoroesters and their analogues.

Asymmetric Transformations Involving Fluorinated Intermediates

The asymmetric synthesis of β,β-difluoro esters often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. wikipedia.org A common strategy involves the stereoselective alkylation or reduction of a prochiral fluorinated substrate.

Chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine, can be temporarily attached to a precursor of the target molecule to direct the stereoselective introduction of a functional group. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary can be used to control the stereochemistry of the carbon atom at the 4-position before the introduction of the difluoro group at the 3-position. Once the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another approach involves the use of chiral catalysts in fluorination reactions. While direct asymmetric difluorination of a carbonyl group is challenging, catalytic methods for the enantioselective monofluorination of β-ketoesters have been developed. researchgate.netchemistryviews.org These methods often employ chiral metal complexes or organocatalysts to deliver a fluorine atom to a specific face of an enolate intermediate. Subsequent conversion of the resulting α-fluoro-β-ketoester to the difluoro compound can be envisioned, although this often requires harsh conditions.

| Catalyst/Auxiliary | Substrate Type | Key Transformation | Stereoselectivity |

| Chiral Oxazolidinone | Acyl oxazolidinone | Diastereoselective alkylation | High de |

| Pseudoephedrine | Amide | Diastereoselective alkylation | High de |

| Chiral Lewis Acid | β-Ketoester | Enantioselective fluorination | Moderate to high ee |

| Chiral Organocatalyst | β-Ketoester | Enantioselective fluorination | High ee |

Diastereoselective Fluorination Protocols Leading to Difluoroester Scaffolds

Diastereoselective fluorination provides a powerful tool for the synthesis of complex fluorinated molecules. This approach takes advantage of existing stereocenters within a molecule to direct the introduction of fluorine atoms.

One established method for the synthesis of gem-difluoro compounds is the deoxofluorination of a corresponding β-keto ester. Reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) can be used to convert a carbonyl group into a difluoromethylene group. thieme.de When the β-keto ester substrate already contains a chiral center, as in the precursor to this compound, the fluorination can proceed with a degree of diastereoselectivity. The stereochemical outcome is influenced by the steric and electronic properties of the substrate and the reaction conditions.

The development of stereoselective reduction of α-fluoro-β-ketoesters using ketoreductases offers another pathway to diastereomerically enriched α-fluoro-β-hydroxy esters, which could serve as precursors to difluorinated compounds. alaska.edu These enzymatic reductions can exhibit high levels of both diastereoselectivity and enantioselectivity.

| Fluorinating Agent | Substrate | Product | Key Feature |

| Diethylaminosulfur trifluoride (DAST) | β-Keto ester | gem-Difluoro ester | Deoxofluorination |

| Sulfur Tetrafluoride (SF₄) | β-Keto ester | gem-Difluoro ester | Deoxofluorination, often for larger scale |

| Selectfluor® with chiral catalyst | β-Keto ester | α-Fluoro-β-keto ester | Enantioselective monofluorination |

Novel Synthetic Routes and Method Development

Beyond classical approaches, modern synthetic organic chemistry offers innovative solutions for the construction of fluorinated molecules, including transition-metal-catalyzed reactions and radical pathways.

Transition-Metal-Catalyzed Difunctionalization and Coupling Reactions

Transition-metal catalysis has emerged as a versatile tool for the formation of carbon-fluorine bonds. While direct difluorination is one application, these catalysts also enable a range of difunctionalization and coupling reactions that can be adapted for the synthesis of difluoroesters.

Palladium-catalyzed cross-coupling reactions, for example, can be employed to form carbon-carbon bonds adjacent to a difluoromethylene group. Although not a direct synthesis of the target molecule, these methods are crucial for building the carbon skeleton of more complex analogues. For instance, a difluoroalkylated building block could be coupled with a suitable partner to construct the pentanoate chain.

Recent advancements have also focused on the transition-metal-catalyzed difunctionalization of alkenes, where two different functional groups are added across a double bond. thieme.de While specific examples leading directly to this compound are not prevalent in the literature, the general methodology holds promise for future synthetic designs.

Radical Pathways in Difluoroester Synthesis

Radical chemistry provides an alternative and often complementary approach to the synthesis of fluorinated compounds. Radical reactions can be initiated under mild conditions and often exhibit unique reactivity and selectivity compared to ionic processes.

The addition of difluoroalkyl radicals to electron-deficient alkenes, such as α,β-unsaturated esters, is a potential route to β,β-difluoro esters. These radicals can be generated from various precursors, including halodifluoroacetates, through photoredox catalysis or with the use of radical initiators. For instance, the photoredox-catalyzed reaction of a suitable difluoroalkyl halide with an α,β-unsaturated ester precursor to this compound could, in principle, lead to the desired product. alaska.edu

While the direct application of these radical pathways to the synthesis of this compound is still an area of active research, the foundational principles offer a promising avenue for the development of novel and efficient synthetic routes.

Chemical Transformations and Reactivity of Difluoroester Systems

Reactions at the Alpha-Carbon to the Ester Group

The carbon atom alpha to the ester group in compounds like Ethyl 3,3-difluoro-4-methylpentanoate possesses acidic protons, enabling a variety of carbon-carbon bond-forming reactions. The electron-withdrawing nature of the ester group and the gem-difluoro moiety enhances the acidity of these α-hydrogens, facilitating their removal by a suitable base to form an enolate. libretexts.org

This enolate is a potent nucleophile that can react with various electrophiles. libretexts.org A primary application of this reactivity is in alkylation reactions, where the enolate is treated with an alkyl halide to introduce a new alkyl group at the alpha-position. vanderbilt.edu These reactions are crucial for elongating the carbon chain and introducing structural complexity.

The general mechanism for the base-catalyzed alkylation at the alpha-carbon is as follows:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), abstracts a proton from the α-carbon to form a resonance-stabilized enolate. vanderbilt.edu

Nucleophilic Attack: The resulting enolate anion attacks an electrophile (e.g., an alkyl halide), forming a new carbon-carbon bond. libretexts.org

These reactions are foundational in organic synthesis, allowing for the construction of more complex molecular architectures from simpler difluoroester precursors. libretexts.org

Transformations Involving the Geminal Difluoromethylene Group

The C-F bond is the strongest single bond in organic chemistry, making the geminal difluoromethylene group generally stable. However, under specific conditions, this group can participate in a range of transformations, including nucleophilic substitutions and reactions with organometallic reagents.

Nucleophilic Substitutions and Rearrangements

Direct nucleophilic substitution of a fluorine atom in a gem-difluoroalkane is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. youtube.com However, transformations involving this group are often facilitated by neighboring group participation or by converting one of the fluorine atoms into a better leaving group. While direct SN1 or SN2 displacement at the CF2 group is uncommon, reactions can proceed through alternative mechanisms.

In some systems, nucleophilic attack may occur at an adjacent electrophilic center, leading to a rearrangement that involves the difluoromethylene group. For instance, gem-difluoroallenes undergo reactions where a nucleophilic fluoride attack at the α-position generates a trifluoromethylated vinylic intermediate, which can then react with electrophiles. acs.org While not a direct substitution at the CF2 group of the starting ester, this illustrates the unique reactivity imparted by the gem-difluoro moiety in related systems.

Reactions with Organometallic Reagents for C-C Bond Formation

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that typically react with esters at the electrophilic carbonyl carbon. libretexts.orgyoutube.comyoutube.com The reaction of an ester with two equivalents of a Grignard or organolithium reagent first involves a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. youtube.com

However, direct reaction at the carbon of the CF2 group is not a typical pathway for these reagents. The high electronegativity of the fluorine atoms makes the adjacent carbon electron-deficient, but direct nucleophilic attack to displace a fluoride ion is kinetically and thermodynamically unfavorable. Instead, C-C bond formation involving the difluoromethylene carbon is often achieved through radical pathways or by using difluoroenolates. nih.govnih.gov For example, visible light-promoted reactions can generate difluoroalkyl radicals from precursors like BrCF2CO2Et, which can then add to α,β-unsaturated carboxylic acids. nih.gov This highlights an alternative strategy for forming C-C bonds at the difluorinated carbon.

Derivatization of the Ester Functionality for Structural Diversification

The ester group in this compound is a versatile functional handle that can be converted into a wide array of other functional groups, providing a powerful tool for structural diversification. masterorganicchemistry.comyoutube.com These transformations typically proceed via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the ethoxy (-OEt) group. masterorganicchemistry.comquora.com

Common derivatizations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. masterorganicchemistry.comkhanacademy.org Basic hydrolysis using a hydroxide (B78521) source like NaOH or KOH is often preferred as it is an irreversible process, driving the reaction to completion. masterorganicchemistry.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. youtube.comyoutube.com This transformation is fundamental in the synthesis of peptides and many pharmaceutically active compounds.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.

Transesterification: Reacting the ester with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. youtube.com

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Amidation | R₂NH | Amide |

| Reduction | LiAlH₄ then H₂O | Primary Alcohol |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

Cyclization Reactions for Accessing Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal chemistry and agrochemicals. nih.govresearchgate.netnih.govresearchgate.netrsc.org Difunctionalized difluoroesters can serve as valuable precursors for the synthesis of these cyclic structures. Cyclization reactions can be designed to incorporate the difluoromethylene group into the heterocyclic ring, leveraging its unique electronic properties.

One strategy involves intramolecular reactions where nucleophilic centers elsewhere in the molecule attack one of the functional groups of the difluoroester. For example, a molecule containing both a difluoroester moiety and a nucleophilic group (like an amine or thiol) can undergo intramolecular cyclization to form a fluorinated lactam or thiolactam.

Another powerful approach is the use of cycloaddition reactions. The electron-withdrawing nature of the fluoroalkyl groups can enhance the reactivity of molecules in these reactions. nih.gov For instance, difluorocarbene, which can be generated from various precursors, can react with sulfur-containing compounds in cycloaddition reactions to form fluorinated S-heterocycles. nih.govcas.cn In a related strategy, a thiolate can react with difluorocarbene, followed by an intramolecular nucleophilic addition to an ester group, to furnish benzo-fused 2,2-difluoro-2,3-dihydrothiophenes. cas.cnresearchgate.net

| Reaction Type | Reactants/Precursors | Resulting Heterocycle Class (Example) | Reference |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | Difunctionalized difluoroester (e.g., with an amino group) | Fluorinated Lactams | rsc.org |

| Difluorocarbene Cycloaddition | Thiolate, Difluorocarbene, Ester group | 2,2-Difluoro-2,3-dihydrothiophenes | cas.cnresearchgate.net |

| [3+2] Cycloaddition | Fluorinated thiocarbonyl ylides and α,β-unsaturated ketones | Fluoroalkylated Thiolanes | nih.gov |

| Hetero-Diels–Alder Reaction | Polyfluoroalkyl thiocarbonyl compounds and 1,3-dienes | Fluorine-containing Thiopyrans | nih.gov |

These cyclization methods provide access to a diverse range of fluorinated heterocyclic scaffolds, which are crucial for the development of new bioactive molecules. researchgate.netnih.govresearchgate.net

Applications of Ethyl 3,3 Difluoro 4 Methylpentanoate As a Synthetic Building Block

Precursors for Fluorine-Containing Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids containing fluorine is a significant area of research, as these compounds can be incorporated into peptides to enhance their stability and biological activity. nih.govnih.gov Fluorinated building blocks are essential starting materials in these syntheses. For instance, related compounds such as ethyl bromodifluoroacetate are utilized in Michael additions to create the backbone of fluorinated amino acids. researchgate.net Theoretically, Ethyl 3,3-difluoro-4-methylpentanoate could serve as a precursor to novel difluorinated amino acids that are analogues of leucine (B10760876) or isoleucine, given its carbon skeleton. The transformation would likely involve the introduction of an amino group at the C2 position (alpha to the ester) and subsequent hydrolysis. However, specific examples of this transformation for this compound are not described in the reviewed literature.

Table 1: Potential Fluorine-Containing Amino Acid Targets

| Target Compound | Potential Synthetic Role of this compound | Documented Precursor Example |

|---|---|---|

| 3,3-difluoro-4-methyl-2-aminopentanoic acid | Direct precursor via amination of the alpha-carbon. | Not Available |

Peptidomimetics are designed to mimic natural peptides but with improved properties, such as resistance to enzymatic degradation. nih.gov The incorporation of the gem-difluoro-isopropyl motif from this compound could be a strategy to create peptidomimetics with specific conformational constraints and increased lipophilicity. This approach is conceptually sound within the field of medicinal chemistry, although direct application of this specific ester has not been reported.

Intermediates in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals. e-bookshelf.de The synthesis of these ring systems often involves the cyclocondensation of fluorinated building blocks with other reagents. For example, fluorinated 1,3-diketones are common precursors for producing a variety of heterocycles like pyrazoles, isoxazoles, and pyrimidines. researchgate.net

This compound could potentially be converted into a corresponding β-ketoester or a 1,3-diketone. This transformed intermediate could then undergo reactions with dinucleophiles such as hydrazines, hydroxylamine, or ureas to form five- or six-membered heterocyclic rings. The presence of the difluoromethyl group is known to influence the reactivity and regioselectivity of such cyclization reactions. Despite this potential, no specific syntheses of fluorinated heterocyclic compounds starting from this compound have been found in the literature search.

Table 2: Hypothetical Heterocyclic Synthesis Pathways

| Heterocycle Class | Required Intermediate from Target Compound | Common Reagents |

|---|---|---|

| Pyrazoles | 1,3-Diketone derivative | Hydrazines researchgate.net |

| Isoxazoles | 1,3-Diketone derivative | Hydroxylamine researchgate.net |

Role in the Construction of Complex Fluorinated Molecular Architectures

The strategic incorporation of fluorine atoms can significantly alter the properties of complex organic molecules. Fluorinated building blocks serve as key starting materials in multi-step syntheses of such intricate structures. nih.gov The value of a building block is determined by its unique structural features and its ability to be elaborated into more complex systems.

This compound possesses a gem-difluoro group adjacent to an isopropyl moiety, a combination that could be useful for creating sterically hindered and electronically distinct regions within a larger molecule. Its ester functionality provides a handle for various chemical transformations, including reduction to an alcohol, reaction with organometallic reagents, or hydrolysis to a carboxylic acid, paving the way for further synthetic steps. While the potential exists for this compound to be a valuable component in the synthesis of complex fluorinated natural product analogues or other advanced materials, its use in this capacity has not been specifically reported in the surveyed scientific literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR) in Difluorinated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. The 19F nucleus possesses favorable NMR properties, including a natural abundance of 100% and high sensitivity, making it an ideal probe for molecular structure. rsc.org

High-resolution 19F NMR spectroscopy provides detailed information about the electronic environment of the fluorine atoms within Ethyl 3,3-difluoro-4-methylpentanoate. The chemical shift of the 19F nuclei is highly sensitive to the surrounding substituents, offering immediate evidence of the gem-difluoro moiety. huji.ac.il In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance signal.

However, this signal will be split into a complex multiplet due to spin-spin coupling with neighboring protons. Specifically, the fluorine nuclei will couple with the protons on the adjacent methylene (B1212753) (C2) and methine (C4) groups. This coupling, known as heteronuclear J-coupling (nJHF), provides crucial connectivity information. The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei and their dihedral angles.

Table 1: Predicted 1H and 19F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 19F | C3-F2 | -90 to -120 | Triplet of doublets (td) | 3JHF (to C2-H2), 3JHF (to C4-H) |

| 1H | C2-H2 | 2.5 - 3.0 | Triplet of triplets (tt) | 3JHH (to C4-H), 3JHF (to C3-F2) |

| 1H | C4-H | 2.0 - 2.5 | Multiplet (m) | 3JHH (to C2-H2), 3JHH (to C5-H3), 3JHF (to C3-F2) |

| 1H | Ethyl-CH2 | ~4.2 | Quartet (q) | 3JHH (to Ethyl-CH3) |

| 1H | Isopropyl-CH3 | ~1.0 | Doublet (d) | 3JHH (to C4-H) |

| 1H | Ethyl-CH3 | ~1.3 | Triplet (t) | 3JHH (to Ethyl-CH2) |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary.

While one-dimensional NMR provides essential data, multidimensional NMR techniques are employed for unambiguous assignment of all signals and to confirm the molecular structure. researchgate.net For this compound, several 2D NMR experiments are particularly informative:

1H-1H COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, confirming, for example, the connection between the C4-H proton and the isopropyl methyl protons.

1H-13C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon skeleton.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the C2 protons to the carbonyl carbon (C1) would confirm the ester structure.

1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or F-C HSQC/HMBC: These specialized experiments directly probe the spatial proximity or bonding connectivity between fluorine and other nuclei, confirming the position of the difluoro group relative to the rest of the molecule. nih.gov

Mass Spectrometry for Mechanistic Elucidation and Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 176.19 g/mol ), the mass spectrum would show a molecular ion peak (M+) at m/z 176.

Electron ionization (EI) would induce fragmentation, providing a unique fingerprint for the molecule. Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The presence of fluorine atoms influences fragmentation, often leading to characteristic losses.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Fragment | Notes |

| 176 | [M]+ | [C8H14F2O2]+ | Molecular Ion |

| 131 | [M - OCH2CH3]+ | [C6H9F2O]+ | Loss of the ethoxy group |

| 101 | [M - C3H7F2]+ | [C4H7O2]+ | Cleavage at C3-C4 bond |

| 88 | [CH2=C(OH)OCH2CH3]+ | [C4H8O2]+ | Result of McLafferty rearrangement |

| 43 | [CH(CH3)2]+ | [C3H7]+ | Isopropyl cation |

Note: These predictions are based on common fragmentation patterns of esters and fluorinated compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemicum.com These two methods are complementary; IR spectroscopy is more sensitive to vibrations of polar bonds, while Raman spectroscopy is more sensitive to vibrations of non-polar, symmetric bonds. youtube.commdpi.com

For this compound, the key vibrational modes include:

C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically around 1735-1750 cm-1, is characteristic of the ester carbonyl group.

C-F Stretches: The C-F bonds will give rise to strong absorptions in the IR spectrum, typically in the 1000-1400 cm-1 region. The gem-difluoro group will likely show intense and characteristic bands in this fingerprint region.

C-O Stretches: The ester C-O bonds will produce stretches in the 1000-1300 cm-1 range.

C-H Stretches and Bends: Vibrations from the alkyl portions of the molecule (ethyl and isopropyl groups) will be observed in their typical regions (stretches ~2850-3000 cm-1, bends ~1350-1470 cm-1).

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm-1) | Intensity |

| C-H Stretch (sp3) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | IR | 1735 - 1750 | Strong |

| C-H Bend | IR, Raman | 1350 - 1470 | Medium |

| C-F Stretch | IR | 1000 - 1400 | Strong |

| C-O Stretch | IR | 1000 - 1300 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org It provides precise measurements of bond lengths, bond angles, and torsional angles. For a small molecule like this compound, this technique would yield an unambiguous confirmation of its covalent structure and reveal its preferred conformation in the crystalline form.

The primary challenge for this technique is the requirement of a single, high-quality crystal, the growth of which can be a rate-limiting step. nih.gov Assuming a suitable crystal could be obtained, the resulting crystallographic data would provide:

Unambiguous Structural Confirmation: Verifying the connectivity established by NMR and MS.

Precise Geometric Parameters: Accurate bond lengths (e.g., C-F, C-C, C=O) and bond angles, which can be compared with theoretical calculations.

Conformational Analysis: Revealing the solid-state conformation of the molecule, including the rotational arrangement around the C-C single bonds and the orientation of the ethyl and isopropyl groups relative to the difluoromethylene group.

While this compound is not chiral, X-ray crystallography remains the gold standard for providing a definitive and highly detailed picture of the molecule's static structure.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. For the synthesis of ethyl 3,3-difluoro-4-methylpentanoate and its analogues, several promising avenues are being explored to enhance sustainability and atom economy.

One significant advancement lies in the utilization of fluoroform (CHF₃), a readily available and inexpensive industrial byproduct, as a difluoromethylating agent. allfordrugs.comrsc.org Traditional methods often rely on specialized and costly fluorinating reagents. A continuous flow protocol for the direct Cα-difluoromethylation of esters using fluoroform presents a highly atom-economical and greener alternative. allfordrugs.comrsc.org This approach minimizes waste and utilizes a feedstock that is otherwise a potent greenhouse gas.

Another sustainable strategy involves palladium-catalyzed asymmetric hydrogenation of the corresponding unsaturated precursors. This method provides a highly efficient and atom-economical route to enantioenriched α,α-difluoro-β-arylbutanoic esters, and similar principles can be applied to the synthesis of chiral this compound. researchgate.net The use of catalytic amounts of a transition metal and hydrogen as the reductant aligns well with the principles of green chemistry.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. chemrxiv.orgnih.gov Ene-reductases, for instance, have been successfully employed for the asymmetric reduction of α-fluoroenoates to produce enantioenriched α-fluoroesters. chemrxiv.org The application of such enzymatic methods to the precursors of this compound could provide a highly selective and environmentally friendly synthetic route, operating under mild conditions and often without the need for protecting groups.

| Synthetic Approach | Key Features | Sustainability Aspect |

| Fluoroform Utilization | Employs CHF₃ as a difluoromethylating agent in a continuous flow system. allfordrugs.comrsc.org | High atom economy, utilization of an industrial byproduct. allfordrugs.comrsc.org |

| Catalytic Hydrogenation | Palladium-catalyzed asymmetric hydrogenation of unsaturated precursors. researchgate.net | High efficiency, use of catalytic reagents. researchgate.net |

| Biocatalysis | Use of enzymes like ene-reductases for asymmetric synthesis. chemrxiv.orgnih.gov | Mild reaction conditions, high selectivity, reduced waste. chemrxiv.orgnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Difluoroester Moiety

The gem-difluoroalkyl group in this compound imparts unique electronic properties that can be exploited to discover novel reactivity patterns and unprecedented chemical transformations.

One area of growing interest is the defluorinative functionalization of gem-difluoro compounds. While the C-F bond is notoriously strong, recent advances have demonstrated that under the right conditions, it can be selectively cleaved and replaced with other functional groups. This opens up the possibility of using this compound as a precursor to monofluorinated or even non-fluorinated compounds with high molecular complexity.

The difluoroester moiety can also act as a unique bioisostere for other functional groups, such as carbonyls or amides, which can influence the biological activity of a molecule. nih.gov Research into the reactivity of the difluoroester group with various nucleophiles and electrophiles could lead to the discovery of new reactions for the construction of complex molecular architectures. For example, the gem-difluoroalkene moiety, which can be derived from difluoroesters, is known to be a good Michael acceptor and can participate in various cycloaddition reactions. nih.gov

Furthermore, the development of catalytic systems that can selectively activate the C-H bonds adjacent to the difluorinated carbon could enable a range of late-stage functionalization reactions. This would allow for the rapid diversification of molecules derived from this compound, which is highly valuable in drug discovery programs.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production of this compound.

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. nih.govmit.eduresearch.csiro.au For fluorination reactions, which can often be hazardous, the use of microreactors enhances safety by minimizing the reaction volume and improving heat transfer. nih.gov The continuous flow synthesis of α-difluoromethyl-amino acids using fluoroform has already demonstrated the potential of this technology for the safe and efficient production of difluorinated compounds. allfordrugs.comrsc.org

Automated synthesis platforms can further enhance the efficiency of synthesizing and screening derivatives of this compound. These systems can perform multiple reactions in parallel, allowing for the rapid optimization of reaction conditions and the generation of compound libraries for biological screening. The combination of flow chemistry and automated synthesis can create a powerful platform for the discovery and development of new molecules based on the this compound scaffold.

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved yield and selectivity, scalability. nih.govmit.eduresearch.csiro.au |

| Automated Synthesis | High-throughput reaction optimization, rapid generation of compound libraries, increased efficiency. |

Application of Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. Advanced characterization techniques play a pivotal role in this endeavor.

In situ reaction monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allows for the real-time tracking of reactant consumption and product formation. mt.comspectroscopyonline.comrsc.org This provides valuable insights into reaction intermediates, kinetics, and the influence of various reaction parameters. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool for monitoring the progress of fluorination reactions.

Advanced mass spectrometry techniques , such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, can be employed for the detailed characterization of fluorinated polymers and other complex molecules derived from this compound. researchgate.net

Calorimetry can be used to study the thermodynamics of reactions involving the difluoroester moiety, providing data on reaction enthalpies and helping to ensure the safety of scaled-up processes. Theoretical calculations and experimental studies on the thermal properties of fluorinated compounds can also provide valuable insights into their stability and reactivity. mdpi.com

By combining these advanced analytical techniques, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for the development of more efficient and selective synthetic methods and the discovery of novel applications.

Q & A

Q. What are the common synthetic routes for preparing ethyl 3,3-difluoro-4-methylpentanoate, and what methodological considerations are critical for optimizing yield?

this compound can be synthesized via fluorination of precursor esters or through condensation reactions involving fluorinated intermediates. A key route involves the use of fluorinating agents (e.g., SF₄ or DAST) to introduce fluorine atoms at the 3,3-positions of a pentanoate backbone. Reaction conditions such as temperature (−78°C to 25°C), solvent polarity (e.g., THF or DCM), and stoichiometric control of fluorinating agents are critical to avoid side reactions like over-fluorination or ester hydrolysis. Purification often requires low-temperature chromatography or distillation due to the compound’s volatility .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- NMR Spectroscopy : <sup>19</sup>F NMR is essential for confirming fluorine substitution patterns (δ −110 to −130 ppm for CF₂ groups). <sup>1</sup>H and <sup>13</sup>C NMR resolve methyl and ethyl ester functionalities.

- GC/MS : Provides molecular ion peaks (e.g., m/z 192 for [M+H]<sup>+</sup>) and fragmentation patterns to confirm the ester backbone .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. How do the fluorine substituents in this compound influence its physicochemical properties compared to non-fluorinated analogs?

The 3,3-difluoro group increases electronegativity, lowering the pKa of adjacent protons and enhancing metabolic stability. Fluorine’s inductive effects reduce basicity and increase lipid solubility, improving membrane permeability. The steric bulk of CF₂ may also restrict conformational flexibility, affecting binding interactions in biological systems .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound, particularly avoiding undesired fluorination at the 4-methyl position?

Regioselective fluorination can be achieved using directing groups (e.g., ketones or esters) that stabilize transition states at the 3-position. Computational modeling (DFT) predicts favorable fluorination sites, while steric hindrance from the 4-methyl group further directs reagents away from the 4-position. Alternative approaches include protecting the methyl group or employing bulky fluorinating agents (e.g., Selectfluor®) .

Q. How does this compound interact with enzymatic systems, and what experimental designs are suitable for studying its metabolic fate?

The compound’s ester group is susceptible to hydrolysis by esterases, producing 3,3-difluoro-4-methylpentanoic acid. To study this, researchers use:

- In vitro assays : Liver microsomes or recombinant esterases with LC-MS/MS to track metabolite formation.

- Isotopic labeling : <sup>13</sup>C or <sup>2</sup>H labels in the ethyl group to trace hydrolysis kinetics.

- Molecular docking : Predict binding affinities to esterase active sites, considering fluorine’s steric and electronic effects .

Q. What experimental and computational methods resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or MS data often arise from impurities or solvent effects. Solutions include:

- High-resolution MS : Confirms molecular formula (C₈H₁₂F₂O₂).

- Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers).

- Comparative analysis : Cross-referencing with structurally similar compounds like ethyl 4,4-difluoroacetoacetate .

Q. What safety protocols are essential when handling this compound, given its potential reactivity and toxicity?

- Ventilation : Use fume hoods to avoid inhalation of volatile esters.

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : Under inert gas (Ar/N₂) at −20°C to prevent hydrolysis .

Methodological and Application-Focused Questions

Q. How can researchers modify this compound to develop derivatives for structure-activity relationship (SAR) studies?

- Ester hydrolysis : Convert to the carboxylic acid for salt formation (e.g., sodium salt).

- Functional group interconversion : Reduce the ester to an alcohol or oxidize to a ketone.

- Fluorine substitution : Replace one fluorine with chlorine or hydrogen to assess electronic effects .

Q. What role does computational chemistry play in predicting the reactivity and stability of this compound under varying experimental conditions?

DFT calculations model transition states for fluorination/hydrolysis reactions, while molecular dynamics simulations predict solubility in solvents like acetonitrile or hexane. QSPR models correlate substituent effects (e.g., methyl vs. ethyl) with shelf-life stability .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions, and what experimental setups test this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.